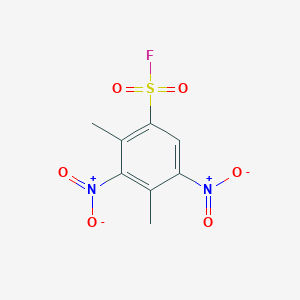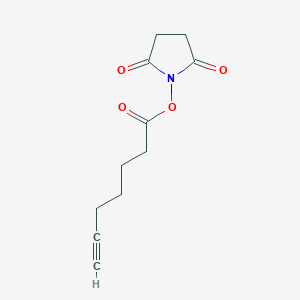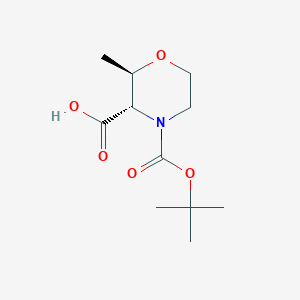
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride
Overview
Description
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1803592-27-9 . It has a molecular weight of 278.22 . The IUPAC name for this compound is 2,4-dimethyl-3,5-dinitrobenzenesulfonyl fluoride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride is 1S/C8H7FN2O6S/c1-4-6 (10 (12)13)3-7 (18 (9,16)17)5 (2)8 (4)11 (14)15/h3H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride is a powder that is stored at room temperature . Its molecular weight is 278.22 .Scientific Research Applications
Aromatic Substitutions and Kinetics
Research indicates that derivatives of dinitrobenzene, like 2,4-dinitrophenyl malonate, can be formed rapidly in dimethyl sulfoxide solvent. This reaction involves nucleophile substitution and is useful in studying the kinetics and mechanism of such substitutions in aromatic compounds (Leffek & Tremaine, 1973).
Interactions with Hydroxide Ion
The interactions of various dinitrobenzenes, including similar compounds to 2,4-dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride, with hydroxide ions in aqueous dimethyl sulfoxide have been studied. These studies are significant for understanding the behavior of these compounds in different chemical environments (Hasegawa & Abe, 1972).
Chemical Modification Studies
1-fluoro-2,4-dinitrobenzene, a related compound, has been used in the chemical modification of enzymes like thymidylate synthetase. This type of research is crucial for understanding enzyme mechanisms and for potential applications in biotechnology (Munroe & Dunlap, 1982).
Fluorination Studies
Studies have also been conducted on the fluorination of various halobenzenes, including those similar to 2,4-dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride. This research helps in understanding the reactivity and potential applications of fluorinated aromatic compounds (Finger, Dickerson & Shiley, 1972).
Inhibition Studies
Research on fluorinated nitrobenzenes, closely related to 2,4-dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride, has shown that they can inhibit certain cellular functions in polymorphonuclear leukocytes. This could have implications for understanding the biological activity of these compounds (Elferink & Deierkauf, 1984).
Applications in Lithium Batteries
A fluorinated macrocyclic organodisulfide, synthesized from a compound similar to 2,4-dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride, has shown potential as a cathode material for lithium organic batteries, indicating the potential use of such compounds in energy storage technologies (Pan et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2,4-dimethyl-3,5-dinitrobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O6S/c1-4-6(10(12)13)3-7(18(9,16)17)5(2)8(4)11(14)15/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYRGPZHJPEYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3,5-dinitrobenzene-1-sulfonyl fluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde](/img/structure/B1446901.png)


![5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1446906.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446909.png)



![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride](/img/structure/B1446914.png)
![cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1446915.png)

![N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide](/img/structure/B1446918.png)

